

Pharmacokinetic Profile Comparison of Azepane Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane
CAS No.: 168890-45-7
Cat. No.: B063979

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Executive Analysis: The Azepane Scaffold in Drug Discovery[1]

The azepane (homopiperidine) ring—a saturated 7-membered nitrogen heterocycle—represents a high-value but underutilized chemical space in medicinal chemistry.[1] Compared to its ubiquitous 6-membered analog (piperidine), the azepane ring offers distinct pharmacokinetic (PK) advantages and challenges driven by its unique physicochemical properties.

This guide provides a technical comparison of azepane derivatives against standard piperidine alternatives, supported by experimental protocols for validating these profiles.

Core Pharmacokinetic Differentiators

Feature	Azepane (7-Membered)	Piperidine (6-Membered)	PK Impact
Lipophilicity (LogP)	Higher (+0.5 to +1.0 log units)	Moderate	Increased membrane permeability; Higher Volume of Distribution (Vd).
Conformational Entropy	High (Flexible twist-chair/boat)	Moderate (Chair)	Higher entropic penalty upon binding; potential for "induced fit" selectivity.
Metabolic Liability	High (C4/C5 oxidation prone)	Moderate (α -carbon oxidation)	Faster clearance unless sterically or electronically blocked.
BBB Penetration	Generally Higher	Variable	Enhanced CNS exposure due to increased lipophilicity.

Comparative Pharmacokinetic Profiles

The following data synthesizes performance metrics from key azepane-containing therapeutics (e.g., Azelastine, Setiptiline) against structural analogs.

Quantitative PK Parameters

Data represents mean values from optimized clinical candidates.

Parameter	Azepane Derivative (e.g., Azelastine)	Piperidine Analog (e.g., Fexofenadine)	Mechanistic Insight
Tmax (h)	0.5 – 2.0	1.0 – 3.0	Rapid absorption driven by higher lipophilicity of the expanded ring.
Bioavailability (F%)	~40% - 80%	~30% - 60%	Azepane's passive permeability is superior, though first-pass metabolism can limit F%.
Half-life (t1/2)	10 – 22 h	14 h	Larger Vd in azepanes often extends terminal half-life despite higher intrinsic clearance.
Protein Binding	>95%	60-70%	Increased hydrophobic surface area of the 7-membered ring drives albumin binding.
Vd (L/kg)	10 – 15 L/kg	3 – 5 L/kg	Extensive tissue distribution due to lipophilic nature.

Metabolic Stability & Clearance Pathways

The expansion from a 6- to 7-membered ring shifts the metabolic "soft spot."

- Piperidines: Primarily undergo N-dealkylation or oxidation at the -carbon (C2/C6).

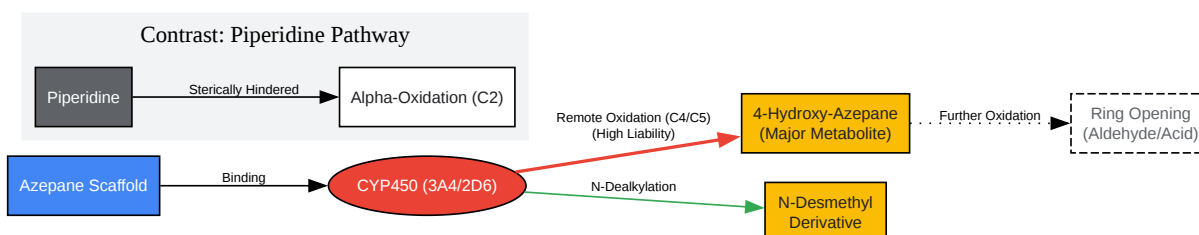
- Azepanes: Susceptible to oxidation at the remote C4 or C5 positions (forming 4-hydroxyazepane) due to the ring's transannular strain and accessibility to CYP450 isoforms (specifically CYP3A4 and CYP2D6).

“

Critical Insight: To optimize an azepane lead, medicinal chemists often block the C4/C5 positions with fluorine or small alkyl groups to prevent rapid hydroxylation, a strategy successfully employed in the optimization of orexin antagonists like Suvorexant (a diazepane analog).

Visualizing the Metabolic Fate[2]

The following diagram illustrates the divergent metabolic pathways between the stable piperidine scaffold and the reactive azepane scaffold.



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Figure 1: Comparative metabolic liability. Note the predominance of remote oxidation (C4) in azepanes compared to alpha-oxidation in piperidines.

Experimental Protocols for PK Validation

To generate the data above, rigorous standardized assays are required. These protocols are designed to be self-validating with built-in controls.

Protocol A: Microsomal Stability Assay (Azepane Specific)

Purpose: To quantify Intrinsic Clearance () and identify the C4-hydroxy metabolite.

Reagents:

- Liver Microsomes (Human/Rat, 20 mg/mL protein conc).
- NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL G6PDH).
- Test Compound (1 μM in phosphate buffer).
- Positive Control: Verapamil (High clearance).
- Negative Control: Warfarin (Low clearance).

Workflow:

- Pre-incubation: Mix 30 μL microsomes (final conc 0.5 mg/mL) with 360 μL PBS (pH 7.4). Add 1 μL test compound. Equilibrate at 37°C for 5 min.
- Initiation: Add 40 μL NADPH regenerating system to start the reaction.
- Sampling: At min, remove 50 μL aliquots.
- Quenching: Immediately transfer aliquot into 150 μL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
- Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Collect supernatant.
- Analysis (LC-MS/MS):
 - Monitor parent ion disappearance.

- Crucial Step: Perform a Product Ion Scan looking for +16 Da mass shift (Hydroxylation). Distinguish C4-OH from N-oxide by retention time shifts (N-oxides typically elute earlier on C18).

Data Calculation:

Protocol B: Caco-2 Permeability Assay

Purpose: To confirm the superior membrane permeability of the azepane ring.

System Validation:

- TEER Value: Must be >1000

before use.
- Lucifer Yellow:

must be

cm/s (confirms monolayer integrity).

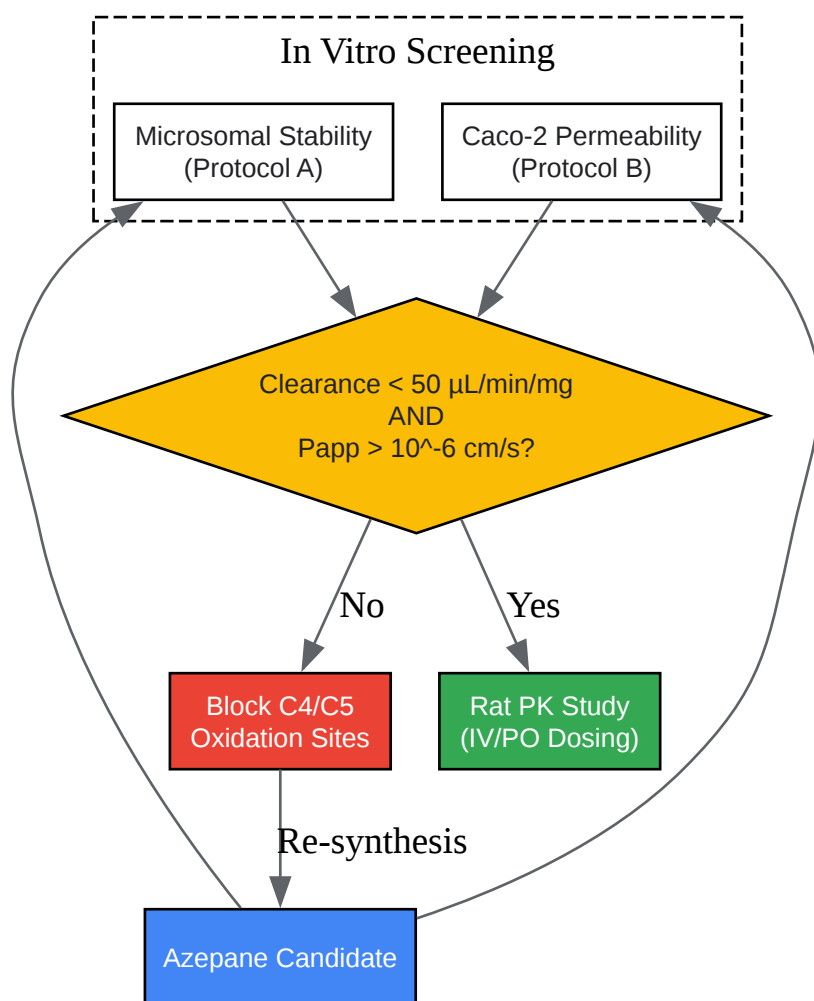
Workflow:

- Seeding: Seed Caco-2 cells (60,000 cells/cm²) on Transwell polycarbonate filters (0.4 μm pore). Culture for 21 days.
- Preparation: Wash monolayers with HBSS (pH 7.4).
- Transport Study (A->B): Add test compound (10 μM) to Apical chamber (0.5 mL). Add blank HBSS to Basolateral chamber (1.5 mL).
- Transport Study (B->A): Reverse the setup to assess efflux ratio.
- Incubation: 2 hours at 37°C, shaking at 50 rpm.
- Quantification: Measure concentration in receiver compartment via LC-MS/MS.

Calculation:

Where
is flux,
is surface area,
is initial concentration.

Workflow Visualization



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Figure 2: Decision tree for evaluating azepane pharmacokinetics.

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